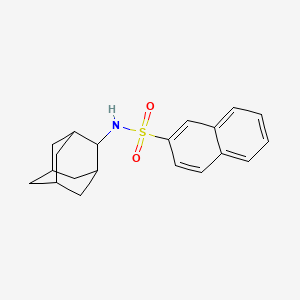![molecular formula C17H17NO4 B5802041 methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
methyl {3-[(phenylacetyl)amino]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is a chemical compound that is used in scientific research. It is also known as fenofibrate, which is a drug used to treat high cholesterol and triglyceride levels in the blood. However,
Mécanisme D'action
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate works by activating peroxisome proliferator-activated receptors (PPARs) in the body. PPARs are a group of nuclear receptor proteins that regulate gene expression and play a crucial role in lipid metabolism. When this compound activates PPARs, it increases the breakdown of fatty acids and reduces the production of triglycerides and LDL cholesterol.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the levels of triglycerides, LDL cholesterol, and total cholesterol in the blood. It also increases the levels of HDL cholesterol, which is considered the "good" cholesterol. This compound also has anti-inflammatory and antioxidant properties, which can help reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate has several advantages for lab experiments. It is a potent and selective PPAR activator, which makes it an ideal compound for studying the role of PPARs in lipid metabolism. It is also readily available and relatively easy to synthesize. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of methyl {3-[(phenylacetyl)amino]phenoxy}acetate in scientific research. One direction is to develop new drugs that can target PPARs and treat various diseases such as diabetes, obesity, and cardiovascular diseases. Another direction is to study the effects of this compound on other metabolic pathways and signaling pathways in the body. This can help researchers better understand the mechanisms of action of this compound and develop new therapeutic strategies. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human trials. This can help determine its potential as a new drug for treating various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. It works by activating PPARs in the body, which can reduce the levels of triglycerides and LDL cholesterol in the blood. This compound has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the use of this compound in scientific research, including the development of new drugs and the study of its effects on other metabolic pathways in the body.
Méthodes De Synthèse
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is synthesized through a multi-step process that involves the reaction of different chemicals. The synthesis method involves the reaction of 4-chloro-2-fluoroaniline with phenylacetic acid to form 3-[(phenylacetyl)amino]-4-chloro-2-fluoroaniline. This compound is then reacted with 2-(2-methoxyphenoxy)acetic acid to form this compound.
Applications De Recherche Scientifique
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. It is also used to develop new drugs that can treat various diseases.
Propriétés
IUPAC Name |
methyl 2-[3-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-5-8-14(11-15)18-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOJKRDMDAJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)
![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)




![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
